An In-depth Technical Guide to the Mechanism of Action of (rel)-RSD 921 on Sodium Channels
An In-depth Technical Guide to the Mechanism of Action of (rel)-RSD 921 on Sodium Channels
(rel)-RSD 921: A Comprehensive Analysis of its Interaction with Voltage-Gated Sodium Channels
Introduction
(rel)-RSD 921, also known as PD123,497, is the R,R enantiomer of the racemic κ-opioid agonist (±)PD117,302.[1] Despite its origin from a class of opioid receptor modulators, (rel)-RSD 921 exhibits negligible activity at opioid receptors and has been identified as a potent voltage-gated sodium channel blocker.[2] Its pharmacological profile is similar to that of lidocaine, positioning it as a Class I antiarrhythmic and local anesthetic agent.[1][3] This technical guide provides a detailed examination of the mechanism of action of (rel)-RSD 921, focusing on its interaction with sodium channel isoforms, the kinetics of the block, and the experimental methodologies used for its characterization.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
The primary mechanism of action of (rel)-RSD 921 is the blockade of voltage-gated sodium channels, which is fundamental to its antiarrhythmic and local anesthetic properties.[2][4] The interaction is characterized by several key features:
-
Open-State Preference: Extensive research indicates that (rel)-RSD 921 preferentially interacts with the open state of the sodium channel.[3] This is evidenced by its potent block of a non-inactivating mutant channel (IFMQ3), although the potency is slightly reduced compared to wild-type channels that can inactivate.[3] This suggests that while fast inactivation is not required for the block, the open conformation is the primary target.
-
Use- and Frequency-Dependency: The blocking effect of (rel)-RSD 921 is significantly enhanced with repetitive stimulation, a phenomenon known as use-dependency or frequency-dependency.[3] This property is particularly pronounced in the cardiac sodium channel isoform (rNav1.5), where at a stimulation frequency of 30 Hz, 100 μM of RSD921 blocked 81 ± 4% of the current.[1] This is a critical feature for an antiarrhythmic drug, as it allows for selective targeting of rapidly firing cells, such as those in a tachyarrhythmia, with less effect on normally beating tissue.
-
Voltage-Dependence of Inactivation: (rel)-RSD 921 produces only a minimal hyperpolarizing shift in the steady-state voltage-dependence of inactivation across wild-type channel isoforms.[3] This indicates that the drug has a low affinity for the resting state of the channel and does not primarily act by stabilizing the inactivated state, further supporting the model of an open-channel block mechanism.
-
pH Sensitivity: The blocking action of (rel)-RSD 921 is enhanced under acidic conditions.[1][2] For both cardiac and skeletal muscle isoforms, a reduction in pH from 7.4 to 6.4 increased the degree of channel block.[1] This is clinically significant as ischemic tissues, such as in myocardial infarction, are characterized by local acidosis, suggesting that RSD921 could be more effective in these pathological conditions.[2][4]
Binding Site Considerations
The precise binding site of (rel)-RSD 921 has been a subject of investigation. Two primary hypotheses exist for sodium channel blockers: an intracellular site and an extracellular site.[1]
-
External Site Hypothesis: The rapid onset of action and fast reversal of the drug's effect upon washout, when applied to the external bathing fluid, support an extracellular site of action.[1]
-
Internal Site Hypothesis (Hydrophilic Pathway): (rel)-RSD 921 has a tertiary nitrogen with a pKa of 9.0, meaning it is protonated and carries a positive charge at physiological pH.[3] This charge would typically limit its ability to cross the cell membrane. However, it has been proposed that, like other local anesthetics, RSD921 may access a binding site within the channel's inner pore by traversing a hydrophilic pathway that becomes accessible only when the channel is in the open state.[3] This model elegantly combines the requirement for channel opening with the chemical properties of the molecule.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of (rel)-RSD 921 on various rat sodium channel isoforms expressed in Xenopus laevis oocytes.
Table 1: Tonic Block Potency (EC50 Values) at pH 7.4
| Sodium Channel Isoform | Description | EC50 (μM) |
| rNav1.5 | Cardiac | 47 ± 3 |
| rNav1.2 | Neuronal | 37 ± 4 |
| rNav1.4 | Skeletal Muscle | 35 ± 3 |
| IFMQ3 Mutant | Non-inactivating Neuronal | 110 ± 5.5 |
Data sourced from Pugsley & Goldin (1999) and Walker et al. (2018).[1][3]
Table 2: Effect of pH on Sodium Current Blockade
| Sodium Channel Isoform | % Current Reduction at 30 μM (pH 7.4) | % Current Reduction at 30 μM (pH 6.4) |
| rNav1.5 | 40 ± 5% | 50 ± 1% |
| rNav1.2 | 52 ± 6% | 53 ± 7% |
| rNav1.4 | 49 ± 2% | 66 ± 2% |
Data sourced from Walker et al. (2018). Note: Current reduction is calculated as 100% minus the reported remaining current.[1]
Table 3: Kinetic Parameters of Open Channel Block (IFMQ3 Mutant)
| Parameter | Description | Value |
| kon | Association rate constant | 0.11 ± 0.012 x 106 M-1s-1 |
| koff | Dissociation rate constant | 12.5 ± 2.5 s-1 |
| KD | Equilibrium dissociation constant | 117 ± 31 μM |
Data sourced from Pugsley & Goldin (1999).[3]
Experimental Protocols
The characterization of (rel)-RSD 921's effects on sodium channels primarily utilized two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes and patch-clamp techniques in isolated cardiomyocytes.
1. Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique allows for the study of specific, cloned sodium channel isoforms in a controlled environment.
-
Oocyte Preparation: Stage V oocytes are harvested from adult female Xenopus laevis frogs. The follicular layer is removed by incubation in collagenase to allow for microelectrode penetration.
-
cRNA Injection: Plasmid DNA containing the full-length coding region for the desired rat sodium channel α-subunit isoform (e.g., rNav1.2, rNav1.4, rNav1.5) is linearized. In vitro transcription is then used to synthesize complementary RNA (cRNA). A known amount of cRNA (approx. 50 nL) is injected into each oocyte.[1] The oocytes are then incubated for 2-7 days to allow for channel protein expression.
-
Electrophysiological Recording:
-
Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection. The chamber is continuously perfused with a bath solution.
-
Solutions: The standard bath solution (ND96) typically contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.4.
-
Data Acquisition: Currents are recorded using a two-electrode voltage clamp amplifier. Data is filtered and digitized for analysis.
-
-
Voltage Protocols:
-
Tonic Block: Oocytes are held at a negative potential (e.g., -100 mV). Depolarizing pulses (e.g., to -10 mV) are applied to elicit peak sodium currents. A concentration-response curve is generated by applying increasing concentrations of RSD921 and measuring the reduction in peak current. The data is fit with a Hill equation to determine the EC50.[1]
-
Frequency-Dependent Block: To assess use-dependency, a train of depolarizing pulses (e.g., 30 pulses) is delivered from a holding potential at varying frequencies (e.g., 1 Hz and 30 Hz).[1] The peak current of each pulse in the train is measured, and the percentage of block is calculated relative to the first pulse.
-
2. Patch Clamp Electrophysiology in Isolated Rat Myocytes
This method is used to study the drug's effect on native sodium channels in their cellular environment.
-
Cell Isolation: Single cardiac myocytes are prepared by enzymatic digestion of hearts from adult male rats.[1]
-
Recording Configuration: The whole-cell patch-clamp configuration is used. A glass micropipette with a tip diameter of ~1 μm is pressed against the cell membrane, and suction is applied to rupture the membrane patch, allowing electrical access to the cell's interior.
-
Solutions:
-
Bath Solution (External): Composed of (in mM): 130 NaCl, 5.4 KCl, 1.0 MgCl2, 2.0 CaCl2, 5.0 CoCl2, 5.0 CsCl, with pH adjusted to 7.4.[1] CoCl2 and CsCl are used to block calcium and potassium currents, respectively, isolating the sodium current.
-
Pipette Solution (Internal): Contains a different ionic composition to mimic the cytosol.
-
-
Voltage Protocols: Cells are held at a hyperpolarized potential to ensure channels are in the resting state. Depolarizing voltage steps are applied to elicit sodium currents, and the effects of bath-applied RSD921 are measured.
Mandatory Visualizations
References
- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker. [escholarship.org]
- 3. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
